3-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol
CAS No.: 488715-03-3
Cat. No.: VC11794626
Molecular Formula: C14H20N2O2
Molecular Weight: 248.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 488715-03-3 |
|---|---|
| Molecular Formula | C14H20N2O2 |
| Molecular Weight | 248.32 g/mol |
| IUPAC Name | 3-[1-(2-ethoxyethyl)benzimidazol-2-yl]propan-1-ol |
| Standard InChI | InChI=1S/C14H20N2O2/c1-2-18-11-9-16-13-7-4-3-6-12(13)15-14(16)8-5-10-17/h3-4,6-7,17H,2,5,8-11H2,1H3 |
| Standard InChI Key | NQNUXSRXNSNPTG-UHFFFAOYSA-N |
| SMILES | CCOCCN1C2=CC=CC=C2N=C1CCCO |
| Canonical SMILES | CCOCCN1C2=CC=CC=C2N=C1CCCO |
Introduction
Molecular Features
This compound is characterized by:
-
Hydrophilic groups: The hydroxyl (-OH) and ethoxy (-OCH2CH3) groups enhance solubility in polar solvents, such as water or alcohols.
-
Aromaticity: The benzimidazole ring confers stability and potential biological activity.
Synthesis Pathways
Although specific synthetic methods for this compound are not detailed in the search results, general strategies for benzimidazole derivatives include:
-
Cyclization Reactions:
-
Benzimidazoles are typically synthesized via the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
-
-
Functionalization:
-
The ethoxyethyl group and hydroxypropyl chain could be introduced through alkylation reactions using suitable alkyl halides (e.g., ethyl bromoacetate or propylene oxide).
-
Pharmaceutical Relevance
Benzimidazole derivatives are known for their diverse pharmacological properties, including:
-
Antimicrobial activity: Effective against bacteria, fungi, and viruses.
-
Anticancer potential: Some benzimidazoles inhibit tubulin polymerization, disrupting cancer cell division.
-
Anti-inflammatory effects: Commonly observed in related compounds.
Given its structural features, this compound may exhibit similar bioactivities, particularly due to its hydroxyl group and flexible side chains that enhance binding affinity to biological targets.
Material Science
Benzimidazole-based compounds are also used in materials science for:
-
Organic semiconductors.
-
Corrosion inhibitors.
Research Directions
Future studies could focus on:
-
Biological Evaluation:
-
Screening for antimicrobial, anticancer, or anti-inflammatory activities.
-
Investigating interactions with enzymes or receptors.
-
-
Synthetic Optimization:
-
Designing efficient and eco-friendly synthetic routes.
-
Exploring derivatives with modified side chains for enhanced properties.
-
-
Material Applications:
-
Testing as a precursor for advanced organic materials.
-
If you require further details or specific experimental protocols related to this compound, additional targeted research would be necessary. Let me know if you'd like assistance with this!
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume